molecular formula C17H19ClN4O2 B4394829 4-chloro-2-methyl-5-[4-(4-methylbenzoyl)-1-piperazinyl]-3(2H)-pyridazinone

4-chloro-2-methyl-5-[4-(4-methylbenzoyl)-1-piperazinyl]-3(2H)-pyridazinone

Cat. No. B4394829
M. Wt: 346.8 g/mol
InChI Key: KMUPQJFIVOZFRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-2-methyl-5-[4-(4-methylbenzoyl)-1-piperazinyl]-3(2H)-pyridazinone, also known as CMPD-1, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It is a potent and selective inhibitor of the protein kinase CK2, which is involved in multiple cellular processes, including cell proliferation, survival, and differentiation. In

Mechanism of Action

4-chloro-2-methyl-5-[4-(4-methylbenzoyl)-1-piperazinyl]-3(2H)-pyridazinone is a potent and selective inhibitor of CK2, which is a serine/threonine protein kinase that phosphorylates a wide range of substrates involved in multiple cellular processes. CK2 has been implicated in various diseases, including cancer, inflammation, and neurodegenerative diseases. 4-chloro-2-methyl-5-[4-(4-methylbenzoyl)-1-piperazinyl]-3(2H)-pyridazinone binds to the ATP-binding pocket of CK2 and inhibits its activity, leading to the dephosphorylation of its substrates and the modulation of downstream signaling pathways.
Biochemical and Physiological Effects
4-chloro-2-methyl-5-[4-(4-methylbenzoyl)-1-piperazinyl]-3(2H)-pyridazinone has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, 4-chloro-2-methyl-5-[4-(4-methylbenzoyl)-1-piperazinyl]-3(2H)-pyridazinone induces apoptosis by inhibiting CK2 activity and modulating downstream signaling pathways involved in cell survival and proliferation. In neurodegenerative diseases, 4-chloro-2-methyl-5-[4-(4-methylbenzoyl)-1-piperazinyl]-3(2H)-pyridazinone reduces neuroinflammation and oxidative stress by inhibiting CK2 activity and reducing the production of pro-inflammatory mediators. In inflammation, 4-chloro-2-methyl-5-[4-(4-methylbenzoyl)-1-piperazinyl]-3(2H)-pyridazinone reduces the production of pro-inflammatory cytokines and chemokines by inhibiting CK2 activity and modulating downstream signaling pathways involved in inflammation.

Advantages and Limitations for Lab Experiments

4-chloro-2-methyl-5-[4-(4-methylbenzoyl)-1-piperazinyl]-3(2H)-pyridazinone has several advantages for lab experiments, including its potency and selectivity for CK2, its ability to modulate downstream signaling pathways involved in multiple cellular processes, and its potential therapeutic applications in various diseases. However, 4-chloro-2-methyl-5-[4-(4-methylbenzoyl)-1-piperazinyl]-3(2H)-pyridazinone also has some limitations, including its stability and solubility, which can affect its bioavailability and pharmacokinetics in vivo. Furthermore, the potential off-target effects of 4-chloro-2-methyl-5-[4-(4-methylbenzoyl)-1-piperazinyl]-3(2H)-pyridazinone on other protein kinases need to be carefully evaluated to avoid unwanted side effects.

Future Directions

There are several future directions for research on 4-chloro-2-methyl-5-[4-(4-methylbenzoyl)-1-piperazinyl]-3(2H)-pyridazinone, including its potential therapeutic applications in various diseases, its mechanism of action and downstream signaling pathways, and its pharmacokinetics and toxicity in vivo. Furthermore, the development of more potent and selective CK2 inhibitors based on the structure of 4-chloro-2-methyl-5-[4-(4-methylbenzoyl)-1-piperazinyl]-3(2H)-pyridazinone could lead to the discovery of new therapeutic agents for the treatment of cancer, inflammation, and neurodegenerative diseases. Finally, the evaluation of the combination therapy of 4-chloro-2-methyl-5-[4-(4-methylbenzoyl)-1-piperazinyl]-3(2H)-pyridazinone with other anticancer agents or immunomodulatory agents could lead to the development of more effective and targeted cancer therapies.

Scientific Research Applications

4-chloro-2-methyl-5-[4-(4-methylbenzoyl)-1-piperazinyl]-3(2H)-pyridazinone has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative diseases, and inflammation. In cancer, CK2 is overexpressed and plays a critical role in tumor progression and resistance to chemotherapy. 4-chloro-2-methyl-5-[4-(4-methylbenzoyl)-1-piperazinyl]-3(2H)-pyridazinone has shown promising results in preclinical studies as a potential anticancer agent by inhibiting CK2 activity and inducing apoptosis in cancer cells. In neurodegenerative diseases, CK2 has been implicated in the pathogenesis of Alzheimer's disease and Parkinson's disease. 4-chloro-2-methyl-5-[4-(4-methylbenzoyl)-1-piperazinyl]-3(2H)-pyridazinone has shown neuroprotective effects in animal models of these diseases by reducing neuroinflammation and oxidative stress. In inflammation, CK2 has been shown to regulate the production of pro-inflammatory cytokines and chemokines. 4-chloro-2-methyl-5-[4-(4-methylbenzoyl)-1-piperazinyl]-3(2H)-pyridazinone has shown anti-inflammatory effects in various animal models of inflammation by inhibiting CK2 activity and reducing the production of pro-inflammatory mediators.

properties

IUPAC Name

4-chloro-2-methyl-5-[4-(4-methylbenzoyl)piperazin-1-yl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O2/c1-12-3-5-13(6-4-12)16(23)22-9-7-21(8-10-22)14-11-19-20(2)17(24)15(14)18/h3-6,11H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMUPQJFIVOZFRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(C(=O)N(N=C3)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-2-methyl-5-{4-[(4-methylphenyl)carbonyl]piperazin-1-yl}pyridazin-3(2H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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